molecular formula C9H18N2O2 B12565859 Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate CAS No. 143771-58-8

Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate

Cat. No.: B12565859
CAS No.: 143771-58-8
M. Wt: 186.25 g/mol
InChI Key: GFXCTMFVXBABDZ-UHFFFAOYSA-N
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Description

Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate typically involves the reaction of 2-methylaziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is harnessed in various applications, including drug development and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler compound with a similar carbamate group but lacking the aziridine ring.

    Methyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of both the aziridine ring and the carbamate group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

143771-58-8

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl N-[1-(2-methylaziridin-1-yl)propan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(12)10-7(2)5-11-6-8(11)3/h7-8H,4-6H2,1-3H3,(H,10,12)

InChI Key

GFXCTMFVXBABDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)CN1CC1C

Origin of Product

United States

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